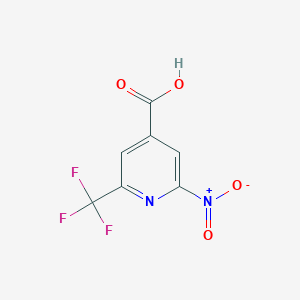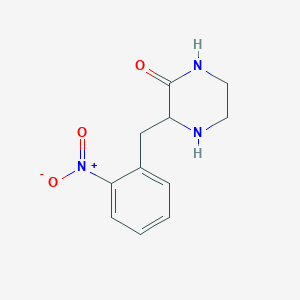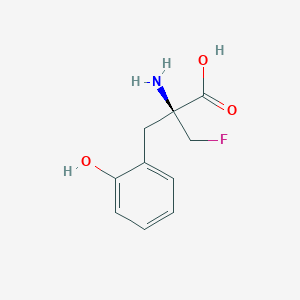
2-Nitro-6-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a nitro group at the 2-position and a trifluoromethyl group at the 6-position on the isonicotinic acid framework. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the nitration of 6-(trifluoromethyl)isonicotinic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Another method involves the direct introduction of the trifluoromethyl group onto a pre-nitrated isonicotinic acid derivative. This can be achieved using trifluoromethylating agents such as trifluoromethyl copper complexes under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as iron fluoride, can also improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-Amino-6-(trifluoromethyl)isonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)isonicotinic acid is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability. The compound may inhibit specific enzymes or disrupt cellular processes through these interactions .
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar in structure but with the nitro and trifluoromethyl groups on a benzoic acid framework.
2-(Trifluoromethyl)isonicotinic acid: Lacks the nitro group but shares the trifluoromethyl and isonicotinic acid structure.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness: 2-Nitro-6-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the nitro and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in the synthesis of specialized compounds and in research applications where specific functional group interactions are required.
Properties
CAS No. |
1393570-21-2 |
|---|---|
Molecular Formula |
C7H3F3N2O4 |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
2-nitro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-3(6(13)14)2-5(11-4)12(15)16/h1-2H,(H,13,14) |
InChI Key |
YUYXWBODFNCUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)

![4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol](/img/structure/B14859201.png)


![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)
![(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14859242.png)
acetate](/img/structure/B14859250.png)
![N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)



![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)
